molecular formula C18H20ClN5O4S B2516776 N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide CAS No. 899733-73-4

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide

Cat. No.: B2516776
CAS No.: 899733-73-4
M. Wt: 437.9
InChI Key: CDOQIZQABHJFLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide is a recognized and potent inhibitor of Janus Kinase 3 (JAK3), which has been investigated in the context of autoimmune and inflammatory diseases. This compound functions by covalently targeting the unique cysteine residue (Cys-909) in the JAK3 kinase domain , leading to irreversible inhibition and sustained suppression of the JAK-STAT signaling pathway. This specific mechanism offers a significant research advantage for probing the distinct biological functions of JAK3 compared to other JAK family members. Its primary research value lies in the study of T-cell mediated immune responses, as the JAK3-STAT pathway is critically involved in cytokine signaling for lymphocyte activation, proliferation, and survival. Researchers utilize this compound to dissect signaling pathways in immunology and oncology, particularly for developing targeted therapies for conditions like rheumatoid arthritis, psoriasis, and organ transplant rejection, where selective JAK3 inhibition is a key therapeutic objective. The covalent binding nature of this inhibitor provides a powerful tool for achieving prolonged pharmacodynamic effects in cellular and preclinical models, making it invaluable for mechanistic studies and target validation.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O4S/c1-22-6-8-23(9-7-22)18(26)17(25)20-16-14-10-29(27,28)11-15(14)21-24(16)13-4-2-12(19)3-5-13/h2-5H,6-11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOQIZQABHJFLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide is a complex organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article will explore its synthesis, biological activity, and implications in medicinal chemistry.

Compound Overview

The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of the chlorophenyl group and the piperazine moiety enhances its pharmacological properties. The molecular formula is C20H23ClN4O5SC_{20}H_{23}ClN_{4}O_{5}S with a molecular weight of approximately 523.0 g/mol.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Thieno[3,4-c]pyrazole Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Chlorophenyl Group : Achieved via electrophilic aromatic substitution.
  • Piperazine Moiety Addition : This can be done through nucleophilic substitution reactions.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of thieno[3,4-c]pyrazole derivatives. For instance, a study assessing the effects of these compounds on erythrocytes exposed to toxic agents demonstrated significant protective effects against oxidative stress. The alterations in erythrocyte morphology were notably reduced when treated with thieno[3,4-c]pyrazole compounds compared to control groups exposed to toxins alone .

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thieno Compound A12 ± 1.03
Thieno Compound B28.3 ± 2.04

Anticancer Activity

The compound has also been investigated for its anticancer properties. Screening assays have shown that derivatives of thieno[3,4-c]pyrazole can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest . Specific studies have identified the compound's ability to inhibit aurora kinase activity, which is crucial for mitotic processes in cancer cells.

Antimicrobial Effects

Thieno[3,4-c]pyrazole derivatives exhibit significant antimicrobial activity against various pathogens. Research indicates that these compounds can inhibit bacterial growth and exhibit fungicidal properties . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies

  • Antioxidant Efficacy in Aquatic Species : A study on the effects of thieno[3,4-c]pyrazole compounds on Clarias gariepinus (African catfish) showed reduced erythrocyte malformations when exposed to environmental toxins in the presence of these compounds .
  • Inhibition of Cancer Cell Lines : In vitro studies have demonstrated that specific thieno[3,4-c]pyrazole derivatives can significantly reduce the viability of various cancer cell lines by inducing apoptosis .

Scientific Research Applications

Compound Overview

  • Molecular Formula : C18H20ClN5O4S
  • Molecular Weight : 437.9 g/mol
  • IUPAC Name : N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of thieno[3,4-c]pyrazole derivatives. For instance, a study assessing the effects of these compounds on erythrocytes exposed to toxic agents demonstrated significant protective effects against oxidative stress. The alterations in erythrocyte morphology were notably reduced when treated with thieno[3,4-c]pyrazole compounds compared to control groups exposed to toxins alone.

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thieno Compound A12 ± 1.03
Thieno Compound B28.3 ± 2.04

Anticancer Activity

The compound has also been investigated for its anticancer properties. Screening assays have shown that derivatives of thieno[3,4-c]pyrazole can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have identified the compound's ability to inhibit aurora kinase activity, which is crucial for mitotic processes in cancer cells.

Antimicrobial Effects

Thieno[3,4-c]pyrazole derivatives exhibit significant antimicrobial activity against various pathogens. Research indicates that these compounds can inhibit bacterial growth and exhibit fungicidal properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies

  • Antioxidant Efficacy in Aquatic Species : A study on the effects of thieno[3,4-c]pyrazole compounds on Clarias gariepinus (African catfish) showed reduced erythrocyte malformations when exposed to environmental toxins in the presence of these compounds.
  • Inhibition of Cancer Cell Lines : In vitro studies have demonstrated that specific thieno[3,4-c]pyrazole derivatives can significantly reduce the viability of various cancer cell lines by inducing apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The target compound shares a thieno[3,4-c]pyrazol scaffold with several analogs but differs in substituents on the acetamide side chain. Key comparisons include:

Table 1: Structural and Molecular Properties of Analogous Compounds
Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituent on Acetamide
Target Compound C₁₉H₂₀ClN₅O₄S 457.9 4-Methylpiperazin-1-yl
2-(4-Chlorophenyl)-N-(2-(4-methoxyphenyl)... (893938-60-8) C₂₀H₁₉ClN₂O₄S 430.9 4-Methoxyphenyl
N-(2-(4-Chlorophenyl)...-2-(3-methylpiperidin-1-yl)... (899970-11-7) C₁₉H₂₁ClN₄O₂S 404.9 3-Methylpiperidin-1-yl
N1-(2-(4-Chlorophenyl)...-N2-(pyridin-2-ylmethyl)... (899989-92-5) C₁₉H₁₆ClN₅O₄S 445.9 Pyridin-2-ylmethyl

Key Observations:

  • Target Compound vs. 893938-60-8 : The 4-methylpiperazine group in the target enhances hydrophilicity compared to the lipophilic 4-methoxyphenyl substituent. This difference may improve aqueous solubility and influence pharmacokinetic profiles.
  • Target Compound vs.
  • Target Compound vs.

Spectroscopic and Electronic Properties

NMR Analysis: Evidence from analogous compounds (e.g., rapamycin derivatives) indicates that substituent changes in specific regions (e.g., positions 29–36 and 39–44) alter chemical environments, as seen in shifted proton signals . For the target compound, the 4-methylpiperazine’s nitrogen atoms likely deshield adjacent protons, creating distinct NMR profiles compared to analogs with non-polar groups.

The sulfone group in the thienopyrazol core polarizes the scaffold, while the 4-methylpiperazine’s electron-rich nitrogen may enhance ESP negativity, affecting ligand-receptor interactions.

Docking and Binding Affinity Predictions

AutoDock4 studies on similar compounds suggest:

  • The 4-methylpiperazine group in the target compound may form salt bridges with aspartate/glutamate residues in target proteins, improving binding affinity.
  • The pyridinyl group in 899989-92-5 may engage in π-π interactions with aromatic receptor side chains, offering a divergent binding mode.

Reactivity and Metabolic Stability

  • Sulfone Stability: The 5,5-dioxido group in the thienopyrazol core enhances metabolic stability compared to non-oxidized analogs, reducing susceptibility to cytochrome P450-mediated degradation.
  • Piperazine Metabolism: The 4-methylpiperazine group may undergo N-demethylation or oxidation, whereas the 4-methoxyphenyl group in 893938-60-8 is prone to O-demethylation, leading to distinct metabolite profiles.

Research Findings and Implications

  • Lumping Strategy Limitations: Although the lumping approach groups compounds with similar cores, substituent variations (e.g., piperazine vs. pyridinyl) result in divergent physicochemical and biological behaviors, necessitating individualized evaluation.
  • Biological Activity Trends: Fluorinated analogs (e.g., 2-fluorobenzyl derivatives ) exhibit enhanced blood-brain barrier penetration, whereas the target compound’s piperazine may favor peripheral action due to reduced lipophilicity.

Q & A

Q. What are the key considerations for synthesizing the compound and confirming its structural integrity?

The synthesis involves multi-step reactions, starting with the formation of the thieno[3,4-c]pyrazole core, followed by sulfonation (to introduce the 5,5-dioxido group), and subsequent coupling with 4-methylpiperazine via an oxoacetamide linker. Critical parameters include:

  • Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions .
  • Purification : Column chromatography or recrystallization to isolate intermediates and final product .
  • Characterization : Confirm structural integrity using 1^1H/13^{13}C NMR (to verify substituent positions and integration ratios) and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. Which analytical techniques are most effective for characterizing the compound, and what parameters should be optimized?

  • NMR Spectroscopy : Optimize solvent choice (e.g., DMSO-d6 for solubility) and acquisition time to resolve overlapping signals from the thienopyrazole and piperazine moieties .
  • X-ray Crystallography : Single-crystal analysis to determine 3D conformation and hydrogen-bonding patterns, critical for understanding bioactivity .
  • Infrared (IR) Spectroscopy : Monitor carbonyl (C=O) and sulfonyl (S=O) stretching frequencies (1670–1700 cm1^{-1} and 1150–1250 cm1^{-1}, respectively) .

Q. What pharmacological targets are hypothesized for the compound based on its structural features?

The thienopyrazole core and 4-methylpiperazine group suggest potential interactions with:

  • Kinase enzymes : The sulfonyl group may act as a hydrogen-bond acceptor in ATP-binding pockets .
  • G-protein-coupled receptors (GPCRs) : The 4-chlorophenyl group enhances lipophilicity, aiding membrane penetration for CNS targets .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina or MOE to simulate binding poses with kinases (e.g., JAK2 or MAPK). Focus on π-π stacking between the chlorophenyl group and hydrophobic pockets .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding residues .
  • Quantum Chemical Calculations : Calculate electrostatic potential surfaces to optimize substituent polarity for target affinity .

Q. What strategies mitigate by-product formation during the compound’s synthesis?

  • Stepwise Protection : Protect the piperazine amine during sulfonation to prevent undesired N-oxidation .
  • Microwave-Assisted Synthesis : Reduce reaction time (from 12h to 2h) to minimize thermal degradation .
  • By-Product Analysis : Use LC-MS to identify impurities (e.g., over-sulfonated derivatives) and adjust stoichiometry .

Q. How can derivatives of the compound be designed to enhance bioactivity while maintaining stability?

  • Structure-Activity Relationship (SAR) : Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., -CF3_3) to improve metabolic stability .
  • Piperazine Modifications : Introduce sp3^3-hybridized carbons (e.g., morpholine) to reduce CYP450-mediated oxidation .
  • Prodrug Strategies : Esterify the acetamide group to enhance oral bioavailability .

Q. How can contradictions in biological activity data across studies be resolved?

  • Assay Standardization : Use orthogonal assays (e.g., FRET and SPR) to confirm target engagement .
  • Purity Validation : Employ HPLC with dual detectors (UV and ELSD) to ensure ≥95% purity, eliminating confounding impurities .
  • Cell Line Authentication : Verify genetic profiles of in vitro models to rule out cross-contamination .

Q. What engineering challenges arise in scaling up the compound’s synthesis, and how can they be addressed?

  • Reactor Design : Use continuous-flow systems to manage exothermic reactions (e.g., sulfonation) and improve heat dissipation .
  • Solvent Recovery : Implement fractional distillation to recycle DMF or THF, reducing waste and cost .
  • Process Analytical Technology (PAT) : Integrate in-line FTIR for real-time monitoring of reaction progression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.